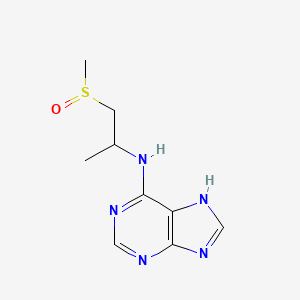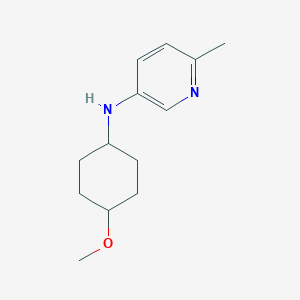![molecular formula C15H23NO3S B6631467 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is a chemical compound that belongs to the class of psychoactive substances known as empathogens. It is also commonly referred to as 4-Methylmethcathinone (4-MMC) or Mephedrone. This compound has been the subject of extensive scientific research due to its ability to produce euphoria, stimulation, and empathogenic effects, similar to those of other stimulants such as amphetamines and cocaine.
作用機序
The exact mechanism of action of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine is not fully understood. However, it is believed to exert its effects by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. This leads to increased feelings of euphoria, stimulation, and empathy. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine are similar to those of other stimulants such as amphetamines and cocaine. This compound produces feelings of euphoria, stimulation, and empathy, as well as increased heart rate, blood pressure, and body temperature. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to produce mild to moderate levels of dependence and withdrawal symptoms in animal models.
実験室実験の利点と制限
One advantage of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce and study in a laboratory setting. Additionally, the effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine are similar to those of other stimulants, making it a useful compound for studying the mechanisms of action of these types of drugs. However, one limitation of using 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine in laboratory experiments is its potential for dependence and withdrawal symptoms, which could complicate long-term studies.
将来の方向性
There are several future directions for research on 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. One potential area of research is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, more research is needed to determine the long-term effects of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine use and its potential for dependence and addiction.
合成法
The synthesis of 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine involves the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
科学的研究の応用
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to produce antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of mood disorders such as depression and anxiety. Additionally, 4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-19-14-7-5-13(6-8-14)16-11-12-3-9-15(10-4-12)20(2,17)18/h3-4,9-10,13-14,16H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJBVCLKXXERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

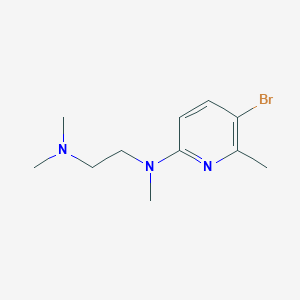
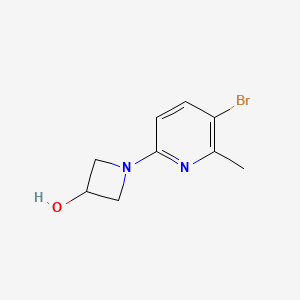


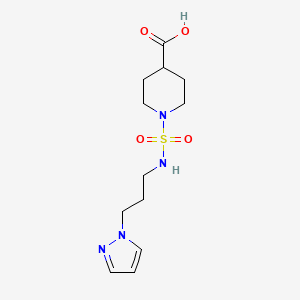
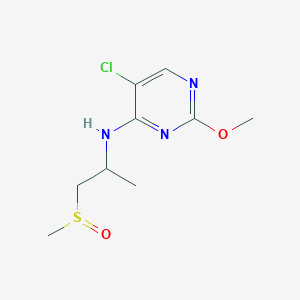
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
